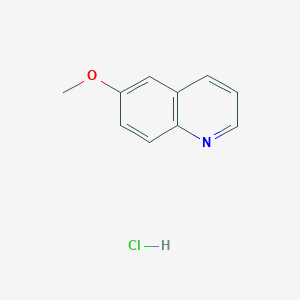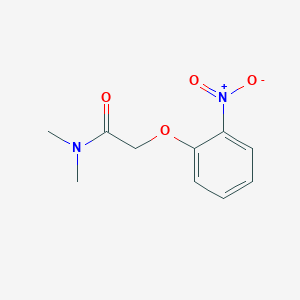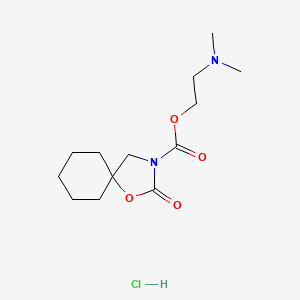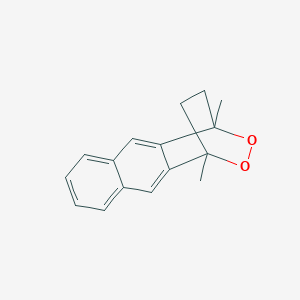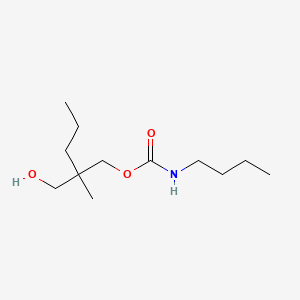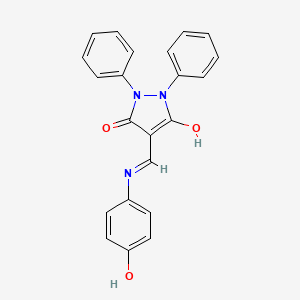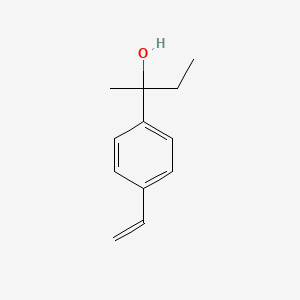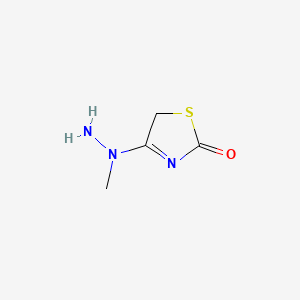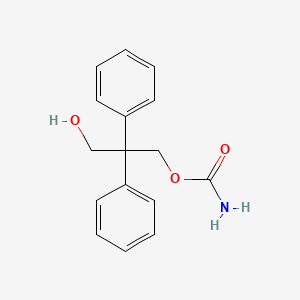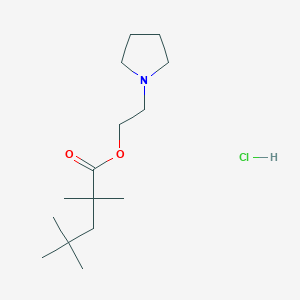
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is a chemical compound that features a pyrrolidine ring and a tetramethylpentanoate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride typically involves the esterification of 2,2,4,4-tetramethylpentanoic acid with 2-pyrrolidin-1-ylethanol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the production process.
化学反応の分析
Types of Reactions
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives or esters.
科学的研究の応用
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with biological receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that exert biological effects.
類似化合物との比較
Similar Compounds
Pyrrolidine derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities.
Tetramethylpentanoate esters: Compounds with similar ester groups but different substituents.
Uniqueness
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride is unique due to the combination of the pyrrolidine ring and the tetramethylpentanoate ester group, which imparts distinct chemical and biological properties
特性
CAS番号 |
34618-65-0 |
|---|---|
分子式 |
C15H30ClNO2 |
分子量 |
291.86 g/mol |
IUPAC名 |
2-pyrrolidin-1-ylethyl 2,2,4,4-tetramethylpentanoate;hydrochloride |
InChI |
InChI=1S/C15H29NO2.ClH/c1-14(2,3)12-15(4,5)13(17)18-11-10-16-8-6-7-9-16;/h6-12H2,1-5H3;1H |
InChIキー |
VKRRIXIEXKPQJO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C(=O)OCCN1CCCC1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


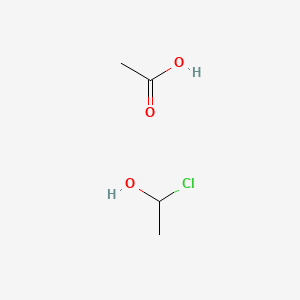
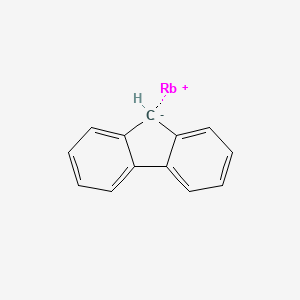
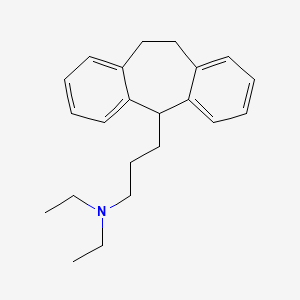
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
